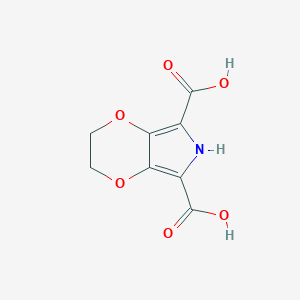

3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid

Descripción general

Descripción

3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid: is an organic compound with the molecular formula C8H7NO6 and a molecular weight of 213.14 g/mol . This compound is known for its role as a starting monomer in the synthesis of various conductive and electroactive polymers . It is characterized by the presence of an ethylenedioxy bridge and two carboxylic acid groups attached to a pyrrole ring, making it a versatile building block in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylenedioxypyrrole with suitable carboxylating agents to introduce the carboxylic acid groups at the 2 and 5 positions of the pyrrole ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production . The industrial synthesis also focuses on minimizing by-products and ensuring the scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Aplicaciones Científicas De Investigación

Chemical Applications

Conductive Polymers

EDPDA serves as a monomer for synthesizing conductive and electroactive polymers. These polymers are crucial in developing electronic devices, such as sensors and transistors. The ability of EDPDA to form stable conductive networks makes it ideal for applications in organic electronics. For instance, poly(3,4-ethylenedioxypyrrole) (PEDOP) films have demonstrated excellent conductivity and stability, making them suitable for use in flexible electronics and energy storage devices .

Electrochemical Sensors

The electrochemical properties of EDPDA allow it to be utilized in the fabrication of sensors. Research has shown that PEDOP-modified electrodes can selectively detect biomolecules like serotonin, demonstrating the compound's potential in biosensing applications . The versatility of EDPDA derivatives enables the tuning of sensor properties through functionalization.

Biological Applications

Drug Delivery Systems

Ongoing research is exploring the use of EDPDA in drug delivery systems. Its biocompatibility and ability to form hydrogels make it a candidate for controlled release formulations. Studies indicate that EDPDA-based materials can encapsulate therapeutic agents effectively, providing sustained release profiles that enhance treatment efficacy .

Biological Interactions

Derivatives of EDPDA are being investigated for their interactions with various biomolecules. The compound's structure allows it to engage with proteins and nucleic acids, which could lead to novel therapeutic strategies in treating diseases at the molecular level.

Industrial Applications

Advanced Materials Production

In industrial settings, EDPDA is used to create advanced materials such as conductive coatings and sensors. These materials find applications in various sectors, including automotive and aerospace industries, where lightweight and conductive materials are essential .

Coatings and Finishes

The compound's properties make it suitable for antistatic coatings and finishes on electronic devices and photographic films. This application helps improve the durability and performance of products by preventing static charge accumulation .

Summary Table of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemistry | Monomer for conductive polymers | Electroactivity |

| Electrochemical Sensors | Detection of biomolecules like serotonin | Selectivity and sensitivity |

| Biology | Drug delivery systems | Biocompatibility |

| Industrial Materials | Conductive coatings for electronics | Durability and conductivity |

| Coatings | Antistatic finishes on devices | Static charge prevention |

Case Studies

- Polymer Synthesis : A study demonstrated the electropolymerization of EDPDA to create PEDOP films with enhanced hydrophobic properties. These films exhibited high water contact angles, making them suitable for applications requiring water repellency .

- Biosensor Development : Research involving PEDOP-modified electrodes showcased their effectiveness in detecting serotonin levels in biological samples. The study highlighted the potential for using these sensors in clinical diagnostics .

- Drug Delivery Research : Investigations into EDPDA-based hydrogels revealed their capability to encapsulate various drugs effectively, leading to controlled release profiles that could improve therapeutic outcomes in cancer treatments.

Mecanismo De Acción

The mechanism of action of 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethylenedioxy bridge and carboxylic acid groups allow the compound to interact with different molecular targets and pathways . For instance, in polymerization reactions, the compound can form stable and conductive polymers through oxidative coupling or other polymerization mechanisms .

Comparación Con Compuestos Similares

3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid: This compound has a similar structure but with a propylenedioxy bridge instead of an ethylenedioxy bridge.

3,4-Methylenedioxypyrrole-2,5-dicarboxylic acid: Another similar compound with a methylenedioxy bridge.

Uniqueness: 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid is unique due to its specific ethylenedioxy bridge, which imparts distinct electronic properties and reactivity compared to its analogs . This uniqueness makes it particularly valuable in the synthesis of highly conductive and stable polymers .

Actividad Biológica

3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid (EDPDA) is an organic compound with significant potential in various biological applications. Its unique chemical structure allows it to interact with biomolecules, making it a subject of interest in medicinal chemistry and material science. This article provides a comprehensive overview of the biological activities associated with EDPDA, including antioxidant properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H7NO6

- Molecular Weight : 213.14 g/mol

- Structure : EDPDA features an ethylenedioxy bridge and two carboxylic acid groups at positions 2 and 5 of the pyrrole ring.

Antioxidant Properties

EDPDA has demonstrated notable antioxidant activity, which is crucial for its potential health benefits. Research indicates that EDPDA can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant efficacy is typically measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

- DPPH Assay Results :

- Concentrations tested: 50, 150, 250, and 500 μg/mL

- Percentage of free radical scavenging (%FRS) was calculated to assess the compound's effectiveness.

The effective concentration (EC50), the concentration needed to reduce the initial DPPH concentration by 50%, was determined through linear regression analysis of the absorbance data obtained from the assays.

| Concentration (μg/mL) | % FRS |

|---|---|

| 50 | X1 |

| 150 | X2 |

| 250 | X3 |

| 500 | X4 |

(Note: Replace X1, X2, X3, and X4 with actual experimental results)

Interaction with Biomolecules

The ability of EDPDA to form complexes with various biomolecules enhances its potential therapeutic applications. Studies have shown that EDPDA can interact with proteins and nucleic acids, suggesting its role in drug delivery systems and as a component in therapeutic agents.

Case Studies

-

Antioxidant Activity Study :

A study conducted on the antioxidant properties of EDPDA revealed promising results. The compound was tested against standard antioxidants like quercetin and Trolox. The results indicated that EDPDA had comparable antioxidant activity, making it a candidate for further exploration in nutraceutical applications. -

Cell Viability Assays :

In vitro studies assessing the cytotoxic effects of EDPDA on various cancer cell lines showed that it could inhibit cell proliferation at certain concentrations. This suggests its potential role as an anticancer agent. The mechanism of action appears to involve induction of apoptosis and modulation of cell cycle progression . -

Neuroprotective Effects :

Preliminary research has indicated that EDPDA may possess neuroprotective properties. In models of neurodegeneration, EDPDA treatment resulted in decreased markers of oxidative stress and inflammation, highlighting its potential utility in treating neurodegenerative diseases .

The biological activity of EDPDA is largely attributed to its chemical structure, which facilitates various interactions:

- Reactive Functional Groups : The presence of carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with biomolecules.

- Redox Properties : EDPDA can undergo oxidation and reduction reactions, contributing to its antioxidant capabilities.

Propiedades

IUPAC Name |

3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c10-7(11)3-5-6(15-2-1-14-5)4(9-3)8(12)13/h9H,1-2H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKLTUYFKHGLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(NC(=C2O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584524 | |

| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169616-13-1 | |

| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.